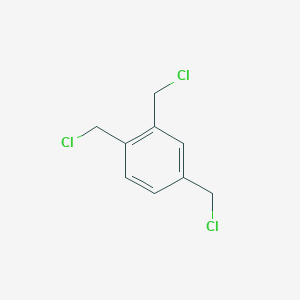

Benzene, 1,2,4-tris-(chloromethyl)

Description

Contextualization within Polyhalogenated Aromatic Systems Research

Polyhalogenated aromatic compounds (PHAs) are a broad class of molecules that have been the subject of extensive research due to their diverse applications and environmental presence. nih.gov This category includes compounds with halogens directly attached to the aromatic ring, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). However, compounds like Benzene (B151609), 1,2,4-tris-(chloromethyl)- represent a distinct subgroup where the halogen is part of a substituent group attached to the ring.

This structural difference is significant. While direct halogenation of an aromatic ring alters its electronic properties and reactivity towards electrophilic substitution, the chloromethyl groups are primarily reactive sites for nucleophilic substitution. nih.gov The C(sp²)-Cl bond in a chloroarene is very strong and unreactive towards typical nucleophiles, whereas the C(sp³)-Cl bond in a chloromethyl group (a benzylic halide) is highly susceptible to displacement. This positions Benzene, 1,2,4-tris-(chloromethyl)- not as a passive halogenated aromatic, but as an active precursor for creating more complex structures. Its study is therefore linked to the broader goal of synthesizing functional materials where an aromatic core is used to project reactive sites in a defined spatial arrangement.

Significance as a Multifunctional Building Block in Chemical Synthesis

The primary significance of Benzene, 1,2,4-tris-(chloromethyl)- lies in its role as a trifunctional building block, or crosslinker. The three chloromethyl groups are excellent leaving groups in nucleophilic substitution reactions, allowing for the covalent attachment of a wide variety of other molecules.

This reactivity enables its use in several key areas of materials science and synthetic chemistry:

Polymer and Network Synthesis: Analogous to its symmetrical 1,3,5-isomer, which is used to create crosslinked polymers and microporous materials, the 1,2,4-isomer can act as a node to build three-dimensional polymer networks. acs.org By reacting it with difunctional or multifunctional monomers, materials with enhanced thermal and mechanical stability can be produced. The asymmetrical substitution pattern of the 1,2,4-isomer can lead to polymers with less regular structures compared to those derived from the 1,3,5-isomer, potentially influencing properties like solubility and processability.

Porous Organic Frameworks (POFs): The rigid benzene core and the three reactive sites make it a candidate for the synthesis of Covalent Organic Frameworks (COFs) and other porous materials. rsc.org Reaction with appropriate linkers can lead to extended, porous architectures with high surface areas, suitable for applications in gas storage and separation. rsc.orgresearchgate.net

Dendrimer and Complex Molecule Synthesis: The compound can serve as a core molecule from which dendritic structures or complex, multi-component molecules can be grown. nih.gov Stepwise substitution of the chloro groups allows for the controlled construction of large, well-defined molecular architectures. For instance, tripodal ligands, which are important in coordination chemistry and catalysis, can be synthesized from such trisubstituted benzene cores. nist.gov

The reactions of the chloromethyl groups are typically nucleophilic substitutions with amines, alcohols, thiols, cyanides, and other nucleophiles, opening pathways to a vast array of derivative compounds with tailored functionalities.

Historical Development of Related Trisubstituted Benzene Chemistry

The synthesis of specifically substituted benzene derivatives like Benzene, 1,2,4-tris-(chloromethyl)- is rooted in fundamental developments in organic chemistry, particularly in electrophilic aromatic substitution.

The key reaction for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation , discovered by Gustave Louis Blanc in 1923. nih.govrsc.org This reaction typically involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. nih.gov The reaction proceeds via an electrophilic attack on the benzene ring. The first chloromethylation reaction was described even earlier, in 1898. nih.gov

The synthesis of a trisubstituted product like the target molecule presents a significant challenge in regioselectivity. The directing effects of the substituents already on the ring govern the position of subsequent additions. The chloromethyl group is an ortho-, para-directing group, but also deactivating. Therefore, achieving a specific polysubstitution pattern like 1,2,4 requires careful control of reaction conditions and a multi-step synthetic strategy. wikipedia.orgsigmaaldrich.com The ability to plan such syntheses relies on a deep understanding of reaction mechanisms and substituent effects, a cornerstone of organic chemistry that was systematically developed throughout the 20th century. sigmaaldrich.commdpi.com The synthesis often starts from a pre-substituted benzene, for example, 1,2,4-trimethylbenzene (B165218) (pseudocumene), which is then subjected to free-radical halogenation to convert the methyl groups into bromomethyl or chloromethyl groups. researchgate.net

Chemical and Physical Properties

Below are tabulated properties for Benzene, 1,2,4-tris-(chloromethyl)-. Note that many of these are calculated values, as extensive experimental data for this specific compound is not widely published.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₃ | NIST nist.gov |

| Molecular Weight | 223.527 g/mol | NIST nist.gov |

| IUPAC Name | Benzene, 1,2,4-tris-(chloromethyl)- | NIST nist.gov |

| Normal Boiling Point (Tboil) | 554.25 K (Calculated) | Cheméo |

| Enthalpy of Vaporization (ΔvapH°) | 52.38 kJ/mol (Calculated) | Cheméo |

| Critical Temperature (Tc) | 780.62 K (Calculated) | Cheméo |

| Critical Pressure (Pc) | 2793.56 kPa (Calculated) | Cheméo |

| LogP (Octanol/Water Partition Coeff.) | 3.903 (Calculated) | Cheméo |

Data sourced from the NIST Chemistry WebBook and Cheméo database.

Structure

3D Structure

Properties

CAS No. |

921595-58-6 |

|---|---|

Molecular Formula |

C9H9Cl3 |

Molecular Weight |

223.5 g/mol |

IUPAC Name |

1,2,4-tris(chloromethyl)benzene |

InChI |

InChI=1S/C9H9Cl3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |

InChI Key |

WWOFGTSYQPBRHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCl)CCl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1,2,4 Tris Chloromethyl

Direct Halomethylation Approaches

Direct chloromethylation, specifically the Blanc chloromethylation reaction, is a common method for producing chloromethyl arenes. wikipedia.org This reaction involves treating an aromatic hydrocarbon with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org

Achieving the desired 1,2,4-trisubstituted pattern is a key challenge in the synthesis of Benzene (B151609), 1,2,4-tris-(chloromethyl). The directing effects of the methyl groups on the pseudocumene starting material guide the incoming chloromethyl groups. However, controlling the reaction to prevent the formation of other isomers and byproducts is crucial. The use of specific catalysts and reaction conditions can enhance the regioselectivity of the chloromethylation process.

The efficiency and selectivity of the chloromethylation of pseudocumene are highly dependent on the reaction conditions and the catalyst employed.

Catalyst Systems: Zinc chloride is a traditional Lewis acid catalyst for this reaction. wikipedia.orggoogle.com Other Lewis acids like tin tetrachloride and iron trichloride (B1173362) have also been utilized. unive.it Research has shown that phase transfer catalysts (PTCs) can improve both yield and selectivity. unive.itresearchgate.net For instance, the use of polyethylene (B3416737) glycol (PEG-800) as a phase transfer catalyst in an aqueous medium has been reported to give good to excellent yields. researchgate.net Micellar catalysts have also been shown to be effective, with one study reporting a 98% yield and a high para/ortho selectivity ratio in the chloromethylation of cumene. unive.itscilit.com

Reaction Conditions: Key parameters that are optimized include temperature, reaction time, and the concentration of reagents. For example, in a phase transfer catalysis system using PEG-800, the optimal conditions were found to be 50°C for 8 hours with a specific concentration of sulfuric acid and acetic acid. researchgate.net In another study using a two-phase system with a quaternary ammonium (B1175870) salt as the catalyst, the reaction was carried out at 80°C for 165 minutes. unive.it The concentration of sulfuric acid has been shown to influence the reaction, with 50% sulfuric acid providing the best results in one particular system. researchgate.net

Table 1: Comparison of Catalyst Systems for Chloromethylation

| Catalyst System | Aromatic Substrate | Yield (%) | Selectivity (p/o ratio) | Reference |

|---|---|---|---|---|

| Zinc Chloride, Acetic Acid, Sulfuric Acid, PEG-800 | Toluene | Good to Excellent | Not Specified | researchgate.net |

The Blanc chloromethylation reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.org The reaction begins with the protonation of formaldehyde by the acidic conditions, which makes the carbonyl carbon more electrophilic. wikipedia.org The aromatic ring then attacks this electrophile, leading to the formation of a benzyl (B1604629) alcohol intermediate. wikipedia.org This alcohol is subsequently converted to the desired chloromethyl derivative. wikipedia.org Other potential electrophilic species include the (chloromethyl)oxonium cation and the chlorocarbenium cation. wikipedia.org A significant side reaction is the formation of diarylmethane derivatives, which can occur when the highly reactive chloromethyl product reacts further with the starting aromatic compound. wikipedia.orggoogle.com

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods for synthesizing Benzene, 1,2,4-tris-(chloromethyl) involve the preparation of a precursor molecule that is subsequently converted to the final product. One such approach starts with the bromination of mesitylene (B46885) to form 1,3,5-tris(bromomethyl)benzene (B90972). chemicalbook.comrsc.org This intermediate can then potentially undergo further reactions to yield the desired chloromethylated product, although this specific conversion is not detailed in the provided results. Another indirect route could involve the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene (where halo can be chloro or bromo). thieme-connect.comresearchgate.net While this demonstrates the conversion of a halomethyl group, it applies to a different starting material and final product.

Green Chemistry Principles in the Synthesis of Chloromethylated Aromatics

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mun.ca In the context of chloromethylating aromatics, several green chemistry principles are relevant:

Prevention of Waste: Optimizing reactions to maximize yield and minimize byproducts is a core principle. nih.gov The use of highly selective catalysts can contribute significantly to waste prevention.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Phase transfer catalysts and recyclable catalysts are examples of greener alternatives. researchgate.netscilit.com

Safer Solvents and Auxiliaries: Traditional chloromethylation often uses hazardous solvents. Research into using aqueous media or solvent-free conditions aligns with green chemistry principles. researchgate.netmun.ca

Energy Efficiency: Conducting reactions at lower temperatures and pressures reduces energy consumption. mun.ca The development of more active catalysts can enable milder reaction conditions.

Reduction of Derivatives: One-pot syntheses that avoid intermediate isolation and purification steps can reduce waste and improve efficiency. nih.gov

The use of phase transfer catalysis in aqueous media for chloromethylation is a notable example of applying green chemistry principles to this reaction. researchgate.net

Scale-Up Considerations for Industrial and Research Applications

Scaling up the synthesis of Benzene, 1,2,4-tris-(chloromethyl) from the laboratory to industrial production requires careful consideration of several factors.

Reaction Control: Maintaining consistent and efficient stirring is crucial, especially in multiphase systems, to ensure good contact between reactants. google.com

Heat Management: Chloromethylation reactions can be exothermic, and effective heat removal is necessary to prevent runaway reactions and the formation of unwanted byproducts.

Catalyst Cost and Recyclability: For industrial applications, the cost of the catalyst is a significant factor. The ability to recover and reuse the catalyst is highly desirable from both an economic and environmental perspective. scilit.com

Safety: The reagents used in chloromethylation, such as formaldehyde and hydrogen chloride, are hazardous. wikipedia.org Proper safety protocols and equipment are essential for handling these materials on a large scale.

Reactivity and Mechanistic Investigations of Benzene, 1,2,4 Tris Chloromethyl

Nucleophilic Substitution Reactions of Chloromethyl Groups

The chloromethyl groups of Benzene (B151609), 1,2,4-tris-(chloromethyl) are primary benzylic halides. This structure makes them highly susceptible to nucleophilic substitution reactions, where a nucleophile replaces the chloride ion. These reactions are fundamental to its use as a building block or cross-linker in the synthesis of more complex molecules and polymers.

While specific kinetic and thermodynamic data for the nucleophilic substitution of Benzene, 1,2,4-tris-(chloromethyl) are not extensively documented in publicly available literature, general principles of physical organic chemistry allow for a qualitative understanding. The rate of substitution is influenced by several factors: the concentration of the reactants, the nature of the nucleophile, the solvent, and the temperature.

The three chloromethyl groups are attached to a single benzene ring, but their electronic and steric environments are not identical due to the 1,2,4-substitution pattern. This differentiation may result in a stepwise substitution with varying rate constants for each position. The initial substitution may electronically influence the reactivity of the remaining two groups. For instance, substitution with an electron-donating group could activate the remaining sites, while an electron-withdrawing nucleophile might deactivate them.

Thermodynamically, the substitution reactions are typically exothermic, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-chlorine bond.

A wide array of nucleophiles can react with the benzylic chloride functional groups of this compound. The high reactivity of benzylic halides allows for reactions with both strong and relatively weak nucleophiles. Common nucleophiles include:

Oxygen nucleophiles: Alcohols (ROH) and alkoxides (RO⁻) to form ethers, water (H₂O) and hydroxide (B78521) (OH⁻) to form alcohols, and carboxylates (RCOO⁻) to form esters.

Nitrogen nucleophiles: Ammonia (NH₃), primary amines (RNH₂), and secondary amines (R₂NH) to form substituted amines.

Sulfur nucleophiles: Thiols (RSH) and thiolates (RS⁻), which are particularly effective nucleophiles, react rapidly to form thioethers.

Carbon nucleophiles: Cyanide (CN⁻) to form nitriles and enolates to form new carbon-carbon bonds.

Halide ions: Iodide (I⁻) can be used in a Finkelstein-type reaction to convert the chloromethyl groups to the more reactive iodomethyl groups.

The substrate's trifunctional nature makes it an ideal candidate for creating networked or dendritic structures by reacting it with polyfunctional nucleophiles.

Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms: the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) pathways. masterorganicchemistry.comlibretexts.org The predominant mechanism depends on the substrate structure, the nucleophile's strength, the solvent's properties, and the temperature. youtube.comyoutube.com

The chloromethyl groups in Benzene, 1,2,4-tris-(chloromethyl) are primary (1°). Generally, primary alkyl halides strongly favor the Sₙ2 mechanism due to low steric hindrance. libretexts.orgyoutube.com The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the carbon atom at the same time the leaving group (chloride) departs. masterorganicchemistry.com This process leads to an inversion of stereochemistry at the reaction center.

However, the benzylic position can stabilize a carbocation intermediate through resonance with the adjacent benzene ring. This stabilization makes the Sₙ1 pathway also possible, particularly under conditions that favor carbocation formation, such as the use of polar protic solvents (e.g., water, ethanol) and weak nucleophiles. libretexts.orgyoutube.com The Sₙ1 mechanism is a two-step process: the slow, rate-determining step is the departure of the leaving group to form a planar benzylic carbocation, which is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture if the carbon were chiral. masterorganicchemistry.com

For Benzene, 1,2,4-tris-(chloromethyl), reactions with strong nucleophiles (e.g., RS⁻, CN⁻, RO⁻) in polar aprotic solvents (e.g., acetone, DMSO) are expected to proceed primarily via the Sₙ2 mechanism. libretexts.org Conversely, solvolysis reactions in polar protic solvents (like ethanol) would likely have a significant Sₙ1 character.

Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Pathways

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |

| Mechanism | Two steps, involves a carbocation intermediate | One step (concerted) |

| Substrate Reactivity | 3° > 2° > 1° (favors stable carbocations) libretexts.org | Methyl > 1° > 2° (favors low steric hindrance) libretexts.org |

| Nucleophile | Weak nucleophiles are effective (e.g., H₂O, ROH) youtube.com | Requires strong nucleophiles (e.g., I⁻, RS⁻, CN⁻) libretexts.org |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols) libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO) libretexts.org |

| Stereochemistry | Racemization at the reaction center masterorganicchemistry.com | Inversion of configuration at the reaction center masterorganicchemistry.com |

| Rearrangements | Carbocation rearrangements are possible youtube.com | No rearrangements |

Polymerization and Cross-linking Reactions

The presence of three reactive sites makes Benzene, 1,2,4-tris-(chloromethyl) a valuable monomer and cross-linking agent in polymer chemistry. Its ability to form three bonds allows it to create highly branched or cross-linked polymer networks, which can significantly enhance the mechanical properties and thermal stability of materials. A bromo-analog, 1,3,5-Tris(bromomethyl)benzene (B90972), is known to be used for similar purposes. sigmaaldrich.com

Benzene, 1,2,4-tris-(chloromethyl) can participate in condensation polymerization reactions with appropriate co-monomers. In this type of polymerization, monomers combine to form a polymer with the concurrent loss of a small molecule, such as HCl in this case. youtube.com

For example, it can undergo Friedel-Crafts alkylation reactions with aromatic compounds to form a rigid, cross-linked network. Its reaction with polyfunctional nucleophiles, such as diamines or diols, would lead to the formation of polyamines or polyethers, respectively. When used as a cross-linker, it is added in smaller quantities to a pre-existing linear polymer that has nucleophilic sites. For instance, its bromo-analog is used to cross-link polybenzimidazole to fabricate robust proton exchange membranes for fuel cells. sigmaaldrich.com The chloromethyl groups react with the N-H sites on the imidazole (B134444) rings, forming a stable, three-dimensional network.

While direct participation as a monomer in radical polymerization is not its primary application, Benzene, 1,2,4-tris-(chloromethyl) can play roles in radical polymerization systems. The carbon-chlorine bond in a benzylic position can undergo homolytic cleavage under certain conditions (e.g., heat or UV light) to generate radicals, although this is less common than its heterolytic cleavage in substitution reactions.

In some specialized systems, related chloromethylated benzene derivatives have been shown to undergo an elimination reaction to form a quinodimethane intermediate, which then polymerizes via a free-radical mechanism. elsevierpure.com More commonly, compounds like this can function as chain transfer agents, helping to control the molecular weight of the resulting polymer.

Formation of Cross-linked Polymeric Networks and Resins

Benzene, 1,2,4-tris-(chloromethyl) and its isomers, such as 1,3,5-tris(bromomethyl)benzene, are valuable monomers for the synthesis of cross-linked polymeric networks and resins due to their trifunctional nature. The three chloromethyl or bromomethyl groups provide reactive sites for polymerization and cross-linking reactions.

One significant application is in the formation of microporous organic polymers. For instance, 1,3,5-tris(bromomethyl)benzene can be cross-linked with triptycene (B166850) monomers through a Friedel-Crafts alkylation reaction. sigmaaldrich.com This process results in the formation of microporous polymers with applications in the selective adsorption of gases like CO2 and H2. sigmaaldrich.com

Furthermore, these trifunctional monomers are utilized in the fabrication of proton exchange membranes (PEMs) for fuel cell applications. sigmaaldrich.com Covalently linking polybenzimidazole (PBI) with a tri-functional bromomethyl compound like 1,3,5-tris(bromomethyl)benzene creates a cross-linked network, enhancing the properties of the membrane. sigmaaldrich.com The synthesis of dendrimers and light-emitting oligomers also employs these types of monomers. sigmaaldrich.com

The reactivity of the chloromethyl groups allows for their conversion to other functional groups, which can then participate in polymerization. For example, 1,3,5-tris(bromomethyl)benzene can be used as an initiator in Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) of styrene (B11656) to produce trifunctional bromo-terminated polystyrenes. rsc.org These can be further modified, for instance by nucleophilic substitution with sodium azide (B81097) to yield azide-terminated polymers, which can then be reduced to amine-terminated polystyrenes. rsc.org These amine-terminated polymers can subsequently be cross-linked to form networks. rsc.org

Hypercrosslinked polymers can also be fabricated using related chemistries. While not directly using Benzene, 1,2,4-tris-(chloromethyl), the principles of Friedel-Crafts addition polymerization of divinylbenzene (B73037) demonstrate the formation of cross-linked networks by connecting adjacent phenyl rings. researchgate.net This highlights a common strategy in creating such polymeric materials.

Electrophilic Aromatic Substitution Potentials

The benzene ring in Benzene, 1,2,4-tris-(chloromethyl) is susceptible to electrophilic aromatic substitution reactions, a common characteristic of aromatic compounds. masterorganicchemistry.comlibretexts.org In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The chloromethyl groups already present on the ring will influence the position of further substitution.

The general mechanism for electrophilic aromatic substitution involves two main steps:

The electrophile attacks the π-electron system of the benzene ring, forming a positively charged carbocation intermediate known as a benzenonium ion. libretexts.org This step is typically the rate-determining step. uci.edu

A proton is removed from the benzenonium ion, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Common electrophilic aromatic substitution reactions include halogenation (chlorination, bromination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst to generate a sufficiently strong electrophile to react with the relatively stable benzene ring. masterorganicchemistry.commasterorganicchemistry.com For example, Lewis acids like FeCl3 or AlCl3 are often used in halogenation and Friedel-Crafts reactions. masterorganicchemistry.com

The existing chloromethyl groups on the benzene ring are considered deactivating groups, meaning they make the ring less reactive towards further electrophilic substitution compared to unsubstituted benzene. They are also ortho, para-directing, meaning they will direct incoming electrophiles to the positions ortho and para to the chloromethyl groups. However, the substitution pattern of 1,2,4-tris-(chloromethyl)benzene presents a more complex scenario for predicting the regioselectivity of further substitutions.

Metal-Catalyzed Transformations and Coupling Reactions

The chloromethyl groups of Benzene, 1,2,4-tris-(chloromethyl) are reactive sites for various metal-catalyzed transformations and coupling reactions. These reactions are valuable for creating more complex molecules and materials.

One example of such a transformation involves the use of related tris-substituted benzene derivatives in the synthesis of metal complexes. For instance, 1,3,5-tris(chloromethyl)benzene (B93478) has been used to synthesize N-quaternized PTA (1,3,5-triaza-7-phosphaadamantane) ligands. cnr.it These ligands, in turn, can coordinate with metals like rhodium to form mono-, bi-, and trimetallic complexes that have applications in catalysis, such as the hydroformylation of alkenes. cnr.it

The general principle of metal-catalyzed cross-coupling reactions often involves the reaction of an organic halide with an organometallic reagent in the presence of a metal catalyst, typically a palladium, nickel, or copper complex. While specific examples for Benzene, 1,2,4-tris-(chloromethyl) are not detailed in the provided context, the reactivity of the C-Cl bond in the chloromethyl group makes it a suitable substrate for such reactions.

Functional Group Interconversions and Derivatization Strategies

The chloromethyl groups of Benzene, 1,2,4-tris-(chloromethyl) are highly amenable to a variety of functional group interconversions and derivatization strategies. These transformations allow for the synthesis of a wide range of derivatives with tailored properties.

A common reaction is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. For example, reaction with sodium azide can convert the chloromethyl groups to azidomethyl groups. rsc.org These azide groups can then be further transformed, for instance, through a Staudinger reduction using tributylphosphine (B147548) to yield aminomethyl groups. rsc.org

Another example is the reaction with amines, such as morpholine, to produce tris(morpholinomethyl) derivatives. nih.gov Similarly, reaction with alcohols or phenols in the presence of a base would lead to the formation of ether linkages. The reaction with benzenethiol (B1682325) in the presence of a suitable base would yield the corresponding tris(phenylthiomethyl)benzene.

Hydrolysis of the chloromethyl groups can also be achieved. For instance, heating 1,4-bis(bromomethyl)benzene (B118104) with sodium carbonate in a mixture of water and dioxane leads to the formation of 1,4-benzenedimethanol. chemicalbook.com A similar hydrolysis could be applied to Benzene, 1,2,4-tris-(chloromethyl) to yield the corresponding tris(hydroxymethyl)benzene.

These derivatization strategies are crucial for creating building blocks for more complex structures like dendrimers, ligands for metal complexes, and functional polymers. sigmaaldrich.com

Applications of Benzene, 1,2,4 Tris Chloromethyl in Advanced Materials and Supramolecular Chemistry

Monomeric Precursor in Polymer Synthesis

Fabrication of Novel Polymeric Materials with Tunable Properties

There is no specific information available in the searched literature detailing the use of Benzene (B151609), 1,2,4-tris-(chloromethyl) for the fabrication of polymeric materials with tunable properties.

Synthesis of Hyperbranched Polymers and Dendritic Structures

Detailed research findings on the application of Benzene, 1,2,4-tris-(chloromethyl) as a monomer for the synthesis of hyperbranched polymers or dendritic structures are not available in the reviewed sources.

Cross-linking Agent for Functional Resins and Composites

While trifunctional molecules with reactive chloromethyl groups are conceptually suitable as cross-linking agents, specific examples or studies involving Benzene, 1,2,4-tris-(chloromethyl) for creating functional resins and composites could not be identified in the available literature.

Precursor for Porous Organic Frameworks (e.g., COFs, MOFs)

The synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) often relies on monomers with specific symmetries to create regular, porous structures. There is no available research demonstrating the use of the asymmetrically substituted Benzene, 1,2,4-tris-(chloromethyl) as a precursor for these materials.

Integration into Membrane Technologies (e.g., Proton Exchange Membranes)

Information regarding the integration of Benzene, 1,2,4-tris-(chloromethyl) into membrane technologies, such as for the development of proton exchange membranes, is not present in the surveyed scientific literature.

Contributions to Supramolecular Architectures and Self-Assembly

The specific role or contribution of Benzene, 1,2,4-tris-(chloromethyl) in the formation of supramolecular architectures and self-assembly processes has not been documented in the available research.

Role in Bioconjugation and Bio-Inspired Materials Development

Benzene, 1,2,4-tris-(chloromethyl), with its three reactive chloromethyl groups, serves as a trifunctional linker, a class of molecules pivotal in the fields of advanced materials and bioconjugation. These linkers are instrumental in constructing complex, three-dimensional molecular architectures and in tethering biological molecules to various substrates or other molecules. The reactivity of the chloromethyl groups allows for covalent bond formation with a range of nucleophiles, including those found on biomolecules like amines and thiols, making it a candidate for creating sophisticated bio-inspired materials.

The primary application of trifunctional aromatic compounds, such as the isomers of tris(chloromethyl)benzene, is in the synthesis of star-shaped polymers. acs.orgresearchgate.net These unique macromolecules consist of multiple linear polymer chains, or "arms," radiating from a central core. ed.ac.ukresearchgate.net The core-first method of star polymer synthesis is a prominent approach where a multifunctional initiator is used to simultaneously grow several polymer chains. ed.ac.uk

While direct research on the 1,2,4-isomer in bioconjugation is limited in readily available literature, the use of its isomer, 1,3,5-tris(chloromethyl)benzene (B93478), as a linking agent for the synthesis of three-arm star polymers has been documented. acs.orgresearchgate.net In these syntheses, living polymer chains with anionic ends react with the electrophilic chloromethyl groups on the benzene ring, resulting in a well-defined star architecture. acs.org For instance, three-arm star polymers of 2-vinylpyridine (B74390) have been successfully prepared using 1,3,5-tris(chloromethyl)benzene as the core. researchgate.net The reaction's progress can be visually monitored by the disappearance of the characteristic color of the carbanions as they react with the linking agent. researchgate.net

The resulting star polymers exhibit distinct properties compared to their linear counterparts of the same molecular weight, such as a smaller hydrodynamic volume, higher segment density, and a greater concentration of end-groups. researchgate.neted.ac.uk These characteristics are highly desirable in biomedical applications. For example, star polymers are explored for their potential in drug delivery systems, where their compact structure and multi-functionality can be leveraged for encapsulating and targeting therapeutic agents. researchgate.netnumberanalytics.com

The principles demonstrated with 1,3,5-tris(chloromethyl)benzene can be extended to Benzene, 1,2,4-tris-(chloromethyl). The three chloromethyl groups provide reactive sites for the covalent attachment of biomolecules or for initiating the polymerization of monomers to form star-like structures. This capability makes it a potentially valuable building block for creating bio-inspired materials with tailored properties. The development of such materials is a cornerstone of advanced fields like tissue engineering and regenerative medicine, where the architecture of the material at a molecular level can influence cellular interaction and biological response. researchgate.netmdpi.com

Furthermore, the concept of trifunctional linkers is central to the development of complex bioconjugates and materials for mapping protein-protein interactions. nih.govnih.govrsc.org These linkers can be designed to not only connect different molecular entities but also to incorporate other functionalities, such as cleavable sites or reporter tags, which are crucial for advanced biological studies. nih.gov

The table below summarizes findings from a study on the synthesis of three-arm star polymers using a trifunctional benzene derivative as a linking agent, illustrating the potential application of such compounds.

| Polymer Arm | Linking Agent | Number of Arms | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Poly(2-vinylpyridine) | 1,3,5-tris(chloromethyl)benzene | 3 | Not specified | Not specified | researchgate.net |

| Polystyrene | 1,3,5-tris(chloromethyl)benzene | 3 | Low (Mn = 8.5 × 10³) | Well-defined | acs.org |

This data underscores the utility of tris(chloromethyl)benzene isomers as effective cores for synthesizing well-defined star polymers. The ability to create such specific macromolecular structures is a key step in the development of advanced, bio-inspired materials.

Advanced Spectroscopic and Computational Methodologies for Characterization of Benzene, 1,2,4 Tris Chloromethyl and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including chloromethylated aromatics. longdom.orgomicsonline.org While basic 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, advanced NMR techniques offer deeper insights into complex structures.

For instance, in the ¹H NMR spectrum of a monosubstituted benzene (B151609) ring like chlorobenzene, the protons on the ring occupy different chemical environments, leading to distinct signals. docbrown.info The integration of these signals reveals the ratio of protons in each environment, and the splitting patterns, governed by the n+1 rule, provide information about neighboring protons. docbrown.info

Two-dimensional (2D) NMR techniques are particularly powerful for resolving overlapping signals in crowded spectra and for establishing connectivity between atoms. longdom.orgomicsonline.orgnih.govlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. columbia.edumdpi.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, which appear with different phases. columbia.edu This is significantly more sensitive than older techniques like DEPT-135 for determining the multiplicity of carbon signals. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is invaluable for piecing together the carbon skeleton of a molecule by identifying long-range couplings. The intensity of the cross-peaks in an HMBC spectrum is dependent on the J-coupling constant, which can be influenced by the dihedral angle between the coupled nuclei. columbia.edu

For polymeric materials derived from "Benzene, 1,2,4-tris-(chloromethyl)," solid-state NMR (ssNMR) is an indispensable tool for characterizing their structure and dynamics in the solid state. mdpi.comnsf.govamanote.com Unlike solution NMR, ssNMR can be applied to insoluble or high-molecular-weight polymers. nsf.gov It provides information on the crystalline and amorphous regions of the polymer, as well as interfacial dynamics. nsf.gov

Techniques such as cross-polarization and magic-angle spinning are employed to enhance the sensitivity and resolution of ssNMR spectra of solid polymers. mdpi.com For example, ssNMR has been used to characterize polymers of 4-chloromethylstyrene, a related vinyl aromatic monomer. researchgate.netsid.ir These studies can reveal information about the polymer's rigidity and glass transition temperature. researchgate.net

Mass Spectrometry for Mechanistic Pathway Analysis and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. spectrabase.comnist.gov It is also instrumental in analyzing reaction pathways and identifying intermediates and products in chemical reactions. purdue.edu

In the context of "Benzene, 1,2,4-tris-(chloromethyl)," MS can be used to:

Confirm the molecular weight of the synthesized compound and its derivatives.

Analyze the fragmentation patterns to gain structural information.

Monitor the progress of reactions, such as chloromethylation, by identifying the products formed. researchgate.netcia.gov

The NIST WebBook provides mass spectral data for related compounds like 1,2,4-trichlorobenzene (B33124) and 1-(chloromethyl)-2-methoxybenzene, which can serve as a reference for interpreting the mass spectra of more complex chloromethylated benzenes. nist.govnist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to that compound. docbrown.inforesearchgate.netias.ac.in These methods are particularly useful for identifying the presence of specific functional groups.

For chloromethylated aromatic compounds, key vibrational modes include:

C-H stretching vibrations of the aromatic ring, typically observed in the range of 3030-3080 cm⁻¹. docbrown.info

Aromatic ring stretching vibrations (C=C), which give rise to characteristic bands around 1500 and 1600 cm⁻¹. docbrown.info

C-Cl stretching vibrations , which appear in the fingerprint region of the spectrum, generally between 550 and 880 cm⁻¹. docbrown.info

CH₂ bending and wagging modes from the chloromethyl groups.

The analysis of IR and Raman spectra, often aided by computational calculations, allows for the confirmation of the presence of the chloromethyl groups and the aromatic backbone. materialsciencejournal.org The NIST WebBook contains IR spectral data for related molecules such as 1-(chloromethyl)-2-methoxybenzene, which can be used for comparative analysis. nist.gov

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. clemson.edumdpi.commdpi.com For a compound like "Benzene, 1,2,4-tris-(chloromethyl)," single-crystal XRD analysis can provide a wealth of information, including:

Bond lengths and angles.

The conformation of the molecule.

The packing of molecules in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding or π-π stacking.

For example, the crystal structure of the isomeric 1,3,5-tris(chloromethyl)benzene (B93478) has been determined by X-ray diffraction. iucr.orgnih.gov The analysis revealed a triclinic crystal system with two molecules in the asymmetric unit. iucr.org The study also identified weak intermolecular hydrogen bonds and C-H···π interactions. iucr.org Such detailed structural information is crucial for understanding the solid-state properties of these materials.

Table 1: Crystallographic Data for 1,3,5-Tris(chloromethyl)benzene iucr.orgnih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉Cl₃ |

| Molecular Weight | 223.51 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7124 (12) |

| b (Å) | 9.0659 (5) |

| c (Å) | 12.7901 (15) |

| α (°) | 87.537 (8) |

| β (°) | 86.992 (10) |

| γ (°) | 87.873 (8) |

| Volume (ų) | 1007.3 (2) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.474 |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful computational tools used to complement and interpret experimental data. researchgate.net These calculations can be used to:

Predict molecular geometries, which can be compared with X-ray diffraction data. mdpi.com

Calculate vibrational frequencies to aid in the assignment of IR and Raman spectra. materialsciencejournal.org

Predict NMR chemical shifts.

Determine electronic properties, such as molecular orbital energies and charge distributions.

For example, DFT calculations have been used to compute the vibrational wavenumbers for 1-chloroethylbenzene, showing good agreement with the experimental FTIR and FT-Raman spectra. materialsciencejournal.org Such computational studies provide a deeper understanding of the relationships between the molecular structure and the observed spectroscopic properties of chloromethylated aromatic compounds.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of Benzene, 1,2,4-tris-(chloromethyl) is fundamentally governed by the aromatic π-system of the benzene ring, which is perturbed by the presence of three chloromethyl substituents. The 1,2,4-substitution pattern breaks the high symmetry of a simple benzene ring, leading to a more complex molecular orbital (MO) diagram compared to symmetrically substituted isomers like the 1,3,5-trisubstituted counterpart.

In principle, the six p-orbitals of the benzene carbon atoms combine to form six π molecular orbitals: three bonding (π) and three anti-bonding (π*). The six π-electrons of the benzene ring occupy the three bonding molecular orbitals, resulting in the characteristic aromatic stability. The chloromethyl groups (-CH₂Cl) primarily influence the electronic structure through inductive effects and, to a lesser extent, hyperconjugation.

The electronegative chlorine atoms withdraw electron density from the methylene (B1212753) groups and, subsequently, from the benzene ring via the sigma framework (an inductive effect). This withdrawal of electron density generally lowers the energy of both the σ and π molecular orbitals. The specific 1,2,4-substitution pattern would lead to a non-uniform distribution of electron density across the ring.

Key Theoretical Considerations:

Symmetry Breaking: Unlike the highly symmetric benzene or 1,3,5-trisubstituted benzenes, the C₁ symmetry of the 1,2,4-isomer means that the degeneracy of certain molecular orbitals is lifted. This would result in a more complex set of distinct energy levels.

Inductive Effects: The electron-withdrawing nature of the chloromethyl groups is expected to lower the energy of the highest occupied molecular orbital (HOMO), making the compound less susceptible to electrophilic attack compared to benzene.

Hyperconjugation: Weak hyperconjugation interactions may occur between the σ-bonds of the chloromethyl groups and the π-system of the benzene ring, further influencing the electronic landscape.

A detailed molecular orbital analysis would require quantum chemical calculations, such as those based on Density Functional Theory (DFT), to precisely determine the energies and compositions of the molecular orbitals.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction pathways and characterizing the transition states of reactions involving Benzene, 1,2,4-tris-(chloromethyl). Such studies are crucial for understanding its reactivity, degradation pathways, and potential for forming derivatives.

For instance, nucleophilic substitution reactions at the chloromethyl groups are expected to be a primary mode of reactivity. Computational modeling could elucidate the mechanism of these substitutions (e.g., Sₙ1 vs. Sₙ2 character) by:

Locating Reactants, Products, and Intermediates: The geometries of the starting materials, potential intermediates (like carbocations), and final products are optimized to find their minimum energy structures.

Identifying Transition States: A transition state search algorithm is employed to find the saddle point on the potential energy surface that connects the reactants and products. The structure of the transition state provides insight into the geometry of the activated complex.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy barrier, which is a key factor in predicting the reaction rate.

For Benzene, 1,2,4-tris-(chloromethyl), the three chloromethyl groups are not equivalent. The group at the 4-position is sterically less hindered than those at the 1- and 2-positions. Furthermore, the electronic environment of each chloromethyl group is different, which would lead to different activation energies for substitution at each site. Reaction pathway modeling can quantify these differences.

Example of a Modeled Reaction Pathway Step:

| Step | Description | Key Computational Output |

|---|---|---|

| 1 | Reactant Complex Formation | Optimized geometry and energy of the complex between the substrate and a nucleophile. |

| 2 | Transition State | Geometry of the activated complex, imaginary frequency corresponding to the reaction coordinate. |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters with a reasonable degree of accuracy. For a molecule like Benzene, 1,2,4-tris-(chloromethyl), where experimental spectra may not be readily available, these predictions are invaluable for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei.

¹H NMR: The aromatic region would show a complex splitting pattern for the three non-equivalent ring protons. The chemical shifts of the methylene protons (-CH₂Cl) would also be distinct for the three groups due to their different electronic and steric environments.

¹³C NMR: Six distinct signals would be expected for the aromatic carbons due to the lack of symmetry. The carbon atoms bonded to the chloromethyl groups would be identifiable, as would the three non-equivalent methylene carbons.

Empirical models based on substituent additivity rules can provide a rough estimate of chemical shifts. acs.org However, for a more accurate prediction, DFT calculations are necessary. These calculations compute the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane).

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100-3000 | Stretching of the C-H bonds on the benzene ring. |

| C-H stretch (aliphatic) | 3000-2850 | Stretching of the C-H bonds in the methylene groups. |

| C=C stretch (aromatic) | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| CH₂ bend | ~1465 | Scissoring and bending vibrations of the methylene groups. |

| C-Cl stretch | 800-600 | Stretching of the carbon-chlorine bonds. |

The calculated vibrational frequencies are often systematically scaled to better match experimental data.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For Benzene, 1,2,4-tris-(chloromethyl), MD simulations can provide insights into its conformational dynamics and its interactions with other molecules or surfaces.

The primary focus of MD simulations for this molecule would be the rotational freedom of the three chloromethyl groups. While rotation around the C-C bonds connecting the methylene groups to the benzene ring is possible, there will be energy barriers due to steric hindrance between adjacent chloromethyl groups (at positions 1 and 2) and between the chloromethyl groups and the ring protons.

MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's motion over time, the preferred orientations (conformers) of the chloromethyl groups can be identified.

Calculate Rotational Barriers: The free energy as a function of the dihedral angles of the chloromethyl groups can be calculated to determine the energy barriers to rotation.

Simulate Intermolecular Interactions: The interaction of Benzene, 1,2,4-tris-(chloromethyl) with solvent molecules, other solutes, or surfaces can be simulated to understand its aggregation behavior, solubility, and adsorption properties. For instance, simulations could model the interaction of the chlorine atoms with electron-rich regions of other molecules through halogen bonding.

Future Directions and Emerging Research Avenues for Benzene, 1,2,4 Tris Chloromethyl

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of chloromethylated benzenes often involves Friedel-Crafts alkylation, which typically relies on harsh Lewis acid catalysts like aluminum chloride and chlorinated solvents. A primary future objective is the development of greener, more efficient synthetic methodologies for Benzene (B151609), 1,2,4-tris-(chloromethyl)-.

Research in this area could focus on:

Green Catalysts: Investigating solid acid catalysts, zeolites, or encapsulated catalysts to replace corrosive and difficult-to-handle Lewis acids. This would simplify purification, minimize waste, and allow for catalyst recycling.

Alternative Chloromethylating Agents: Exploring less hazardous alternatives to reagents like chloromethyl methyl ether, which is often used in chloromethylation processes.

Novel Reaction Pathways: Developing entirely new synthetic strategies. For instance, modern copper-catalyzed dimerization reactions have been shown to be effective for creating other polysubstituted benzene derivatives under mild conditions and could be adapted for this specific isomer. rsc.org

Process Intensification: Utilizing flow chemistry and other process intensification techniques to improve reaction control, enhance safety, and increase yield and purity, moving away from traditional batch processing. A detailed, practical synthetic procedure with limited chromatographic purification, as has been developed for related scaffolds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, serves as a model for future work. researchgate.net

| Synthetic Approach | Traditional Method (e.g., Friedel-Crafts) | Potential Future Method | Key Advantages of Future Method |

| Catalyst | Homogeneous Lewis Acids (e.g., AlCl₃) | Heterogeneous solid acids, zeolites, copper catalysts | Recyclability, reduced waste, milder reaction conditions |

| Solvents | Chlorinated solvents | Green solvents, solvent-free conditions | Reduced environmental impact, improved safety |

| Process | Batch processing | Continuous flow chemistry | Enhanced safety, better control, higher throughput |

| Purification | Aqueous workup, distillation, chromatography | Limited chromatography, direct crystallization | Reduced solvent use, lower cost, higher efficiency |

Exploration of Novel Catalytic Transformations

The three chloromethyl groups on the benzene ring are highly reactive sites, particularly for nucleophilic substitution reactions. This inherent reactivity makes Benzene, 1,2,4-tris-(chloromethyl)- an ideal platform for designing novel ligands, organocatalysts, and complex molecular architectures.

Future research will likely explore:

Selective Functionalization: Developing catalytic methods to achieve selective substitution of one, two, or all three chloromethyl groups. This would allow for the programmed construction of highly complex and asymmetric molecules from a single starting material.

Precursors for Tripodal Ligands: Using the compound as a scaffold to synthesize tripodal ligands for coordination chemistry. By reacting it with various chelating agents, new ligands can be created for applications in catalysis, metal sequestration, or as models for metalloenzymes. Similar tripodal scaffolds have been successfully used for complexation with metals like silver(I). researchgate.net

Immobilization of Catalysts: Employing the reactive chloromethyl groups to covalently anchor homogeneous catalysts onto solid supports like polymers or silica. This combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling of heterogeneous catalysts.

Metal-Organic Frameworks (MOFs): Using the molecule as a trifunctional organic linker for the synthesis of novel MOFs. The specific 1,2,4-substitution pattern could lead to frameworks with unique topologies and pore environments, suitable for gas storage, separation, or catalysis. The synthesis of MOFs from other poly-substituted benzene derivatives demonstrates the viability of this approach. researchgate.net

Integration into Stimuli-Responsive and Smart Materials

"Smart" materials that can change their properties in response to external stimuli are at the forefront of materials science. nih.gov The structure of Benzene, 1,2,4-tris-(chloromethyl)- is exceptionally well-suited for creating such materials.

Emerging avenues include:

Multifunctional Polymer Networks: The molecule can act as a cross-linking agent to create advanced polymer networks. By functionalizing the chloromethyl groups with different stimuli-responsive moieties (e.g., pH-sensitive amines, light-sensitive azobenzenes, or thermo-responsive polymers), materials that respond to multiple triggers can be designed. nih.gov

Molecular Receptors and Sensors: Functionalizing the scaffold can lead to new tripodal receptors for ions or small molecules. nih.gov The binding of a target analyte could trigger a change in fluorescence, color, or electrochemical signal, forming the basis of a chemical sensor. The use of related tripodal compounds as scaffolds for molecular receptors is well-established. researchgate.net

Controlled Release Systems: Integrating this building block into polymers or hydrogels could enable the development of systems for the controlled release of drugs or other active agents. The cross-linking density and the nature of the chemical bonds formed from the chloromethyl groups can be tuned to control the release kinetics.

Advanced Applications in Nanotechnology and Optoelectronics

The well-defined, trifunctional nature of Benzene, 1,2,4-tris-(chloromethyl)- makes it an ideal building block for bottom-up nanotechnology and for the construction of organic electronic materials.

Future research is anticipated in the following areas:

Dendrimers and Hyperbranched Polymers: The molecule can serve as the core for the divergent synthesis of dendrimers or hyperbranched polymers. These highly branched, three-dimensional macromolecules have applications in drug delivery, as rheology modifiers, and in creating nanoscale coatings.

Nanoparticle Functionalization: The reactive chloromethyl groups can be used to graft these molecules onto the surface of nanoparticles (e.g., gold, silica, quantum dots), imparting new functionalities or enabling their dispersion in specific polymer matrices.

Organic Semiconductors: Derivatization of the benzene core can be used to tune its electronic properties. By introducing electron-donating or electron-withdrawing groups via the chloromethyl linkers, new materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells could be developed. Research on related molecules like 1,2,4,5-tetrakis(tetramethylguanidino)benzene, which exhibits reversible color changes and redox activity, highlights the potential for creating new electronic materials from polysubstituted benzenes. epa.gov

Theoretical and Computational Advancements in Predictive Chemistry

As the complexity of the molecules and materials derived from Benzene, 1,2,4-tris-(chloromethyl)- increases, theoretical and computational chemistry will become indispensable tools for guiding research and predicting properties.

Key areas for computational investigation include:

Reaction Mechanism and Selectivity: Using quantum chemical calculations (e.g., Density Functional Theory) to model the reaction pathways for the substitution of the chloromethyl groups. This can help in designing catalysts and reaction conditions to achieve desired selectivity.

Supramolecular Assembly: Simulating how derivatives of this molecule self-assemble into larger structures. Molecular dynamics and Monte Carlo simulations can predict the structures of polymers, MOFs, and liquid crystals, and can provide insight into intermolecular interactions like hydrogen and halogen bonding. nih.gov

Predicting Material Properties: Calculating the electronic, optical, and mechanical properties of new materials before they are synthesized. This "materials-by-design" approach can significantly accelerate the discovery of materials with targeted functionalities for optoelectronics or sensing.

Conformational Analysis: Predicting the three-dimensional structure and conformational preferences of complex molecules built from this scaffold, which is crucial for understanding their function, particularly in host-guest chemistry and ligand design. researchgate.net

| Research Area | Key Objective | Computational Tools | Predicted Outcome |

| Synthesis | Achieve selective functionalization | DFT, Reaction Path Modeling | Optimized reaction conditions, catalyst design |

| Materials Science | Design novel polymers and MOFs | Molecular Dynamics, Monte Carlo | Prediction of material structure and stability |

| Optoelectronics | Discover new functional materials | Quantum Chemistry, TD-DFT | Prediction of electronic and optical properties |

| Nanotechnology | Understand receptor-analyte binding | Docking, Molecular Mechanics | Design of highly selective sensors and probes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.